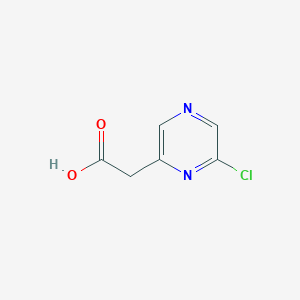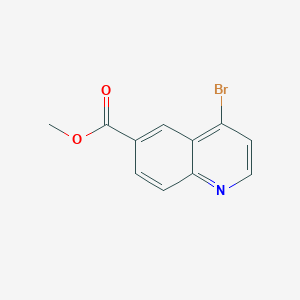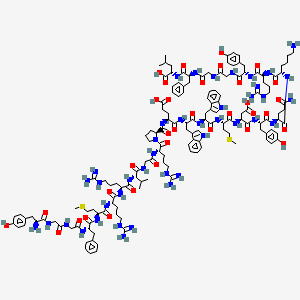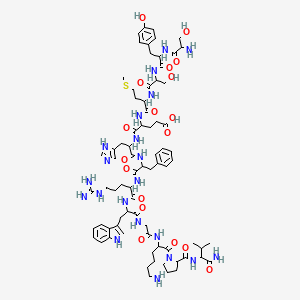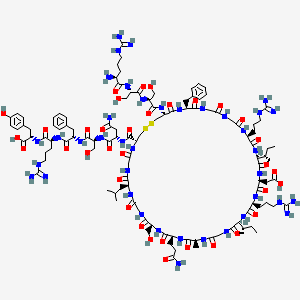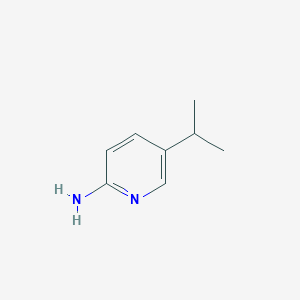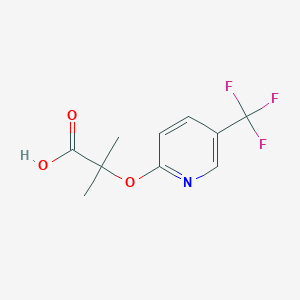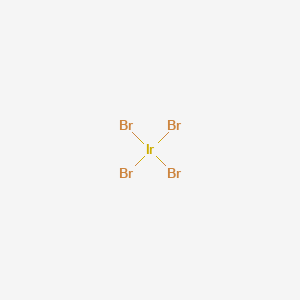
Iridium(IV)-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium tetrabromide is a binary inorganic chemical compound composed of iridium and bromine, with the chemical formula IrBr₄This compound forms black crystalline solids and is soluble in water and alcohol . Iridium tetrabromide is a salt of iridium metal and hydrobromic acid .
Wissenschaftliche Forschungsanwendungen
Iridium tetrabromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iridium compounds and complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iridium tetrabromide can be synthesized by dissolving iridium (IV) oxide in hydrobromic acid. The chemical reaction for this synthesis is as follows:
IrO2+4HBr→IrBr4+2H2O
This reaction involves the dissolution of iridium (IV) oxide in hydrobromic acid, resulting in the formation of iridium tetrabromide and water .
Industrial Production Methods: Industrial production methods for iridium tetrabromide are not extensively documented. the synthesis route involving iridium (IV) oxide and hydrobromic acid is a standard laboratory method that can be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Iridium tetrabromide undergoes several types of chemical reactions, including:
- Iridium tetrabromide reacts with water to form iridium hydroxide and hydrobromic acid:
Hydrolysis: IrBr4+4H2O→Ir(OH)4+4HBr
When heated, iridium tetrabromide decomposes into iridium metal and bromine gas:Thermal Decomposition: IrBr4→Ir+2Br2
Common Reagents and Conditions:
Hydrobromic Acid: Used in the synthesis of iridium tetrabromide.
Water: Reacts with iridium tetrabromide during hydrolysis.
Heat: Applied during the thermal decomposition of iridium tetrabromide.
Major Products Formed:
Iridium Hydroxide: Formed during the hydrolysis reaction.
Iridium Metal and Bromine Gas: Formed during the thermal decomposition reaction.
Wirkmechanismus
The mechanism of action of iridium tetrabromide, particularly in biological systems, involves its interaction with cellular components. Iridium-based compounds have been shown to induce reactive oxygen species (ROS) and cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of antioxidant responses and the induction of DNA damage response pathways .
Vergleich Mit ähnlichen Verbindungen
Osmium Tetrabromide: Similar to iridium tetrabromide in terms of chemical composition and properties.
Iridium (III) Bromide: Another bromide compound of iridium, but with a different oxidation state and chemical behavior.
Uniqueness of Iridium Tetrabromide: Iridium tetrabromide is unique due to its specific oxidation state (IV) and its ability to form stable complexes with various ligands. Its high solubility in water and alcohol, along with its reactivity with water and heat, make it distinct from other iridium and bromide compounds .
Eigenschaften
CAS-Nummer |
7789-64-2 |
|---|---|
Molekularformel |
Br4Ir-4 |
Molekulargewicht |
511.83 g/mol |
IUPAC-Name |
iridium;tetrabromide |
InChI |
InChI=1S/4BrH.Ir/h4*1H;/p-4 |
InChI-Schlüssel |
FEXLMHKSCOCEFZ-UHFFFAOYSA-J |
SMILES |
Br[Ir](Br)(Br)Br |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Ir] |
Key on ui other cas no. |
7789-64-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


